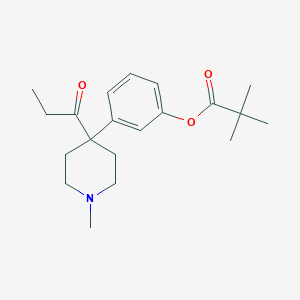
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors in the brain. This binding results in the modulation of neurotransmitter release, leading to the observed physiological effects.
Effets Biochimiques Et Physiologiques
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects. It has been observed to have analgesic and anesthetic properties, as well as potential neuroprotective effects. Additionally, this compound has been shown to modulate the release of various neurotransmitters such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate in lab experiments is its potential to modulate neurotransmitter release. This property makes it a useful tool in studying the mechanisms of various neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate. One potential direction is the study of its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for this compound could lead to its wider use in various fields.
Méthodes De Synthèse
The synthesis of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been achieved using various methods. One of the most common methods involves the reaction of 3-(4-bromophenyl)piperidine with 2,2-dimethylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as a pain reliever and as an anesthetic agent.
Propriétés
Numéro CAS |
136832-80-9 |
|---|---|
Nom du produit |
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate |
Formule moléculaire |
C20H29NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H29NO3/c1-6-17(22)20(10-12-21(5)13-11-20)15-8-7-9-16(14-15)24-18(23)19(2,3)4/h7-9,14H,6,10-13H2,1-5H3 |
Clé InChI |
ZSTSNSZTNVLSEY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
SMILES canonique |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



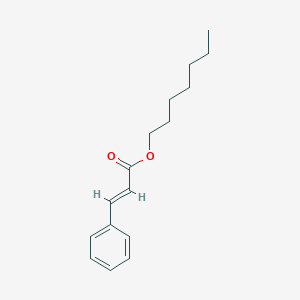
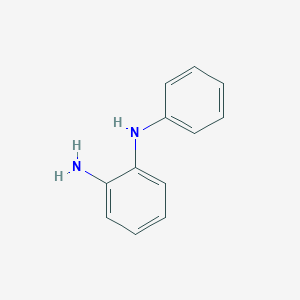
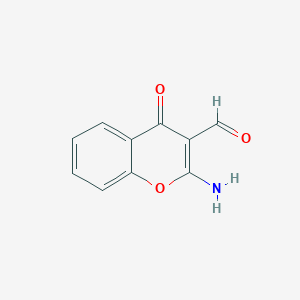
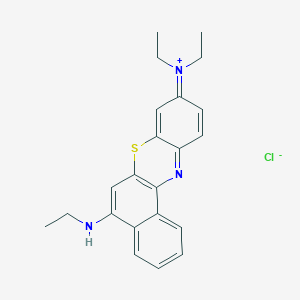
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
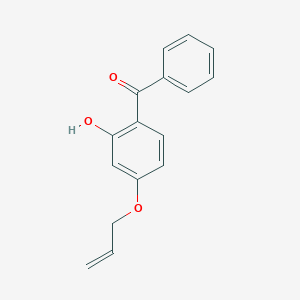
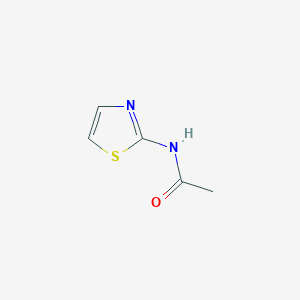
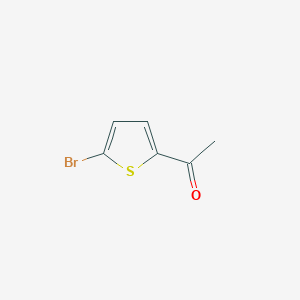
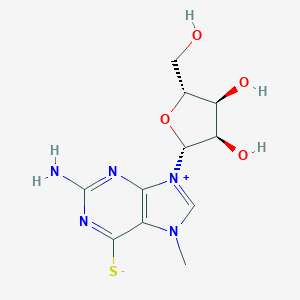
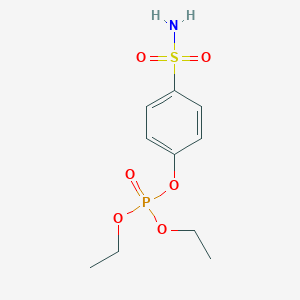
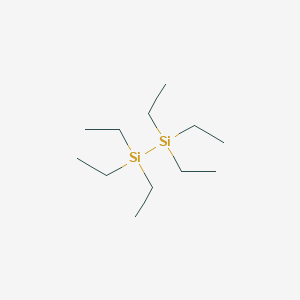
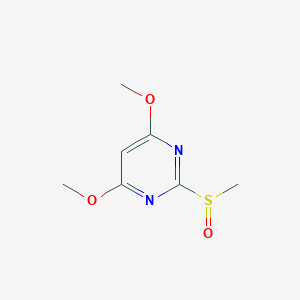
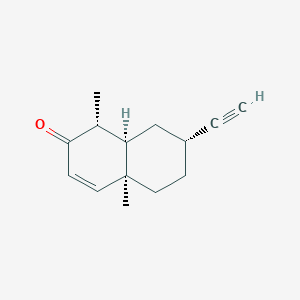
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)